molecular formula C8H7N3S B15258922 6-(1,3-Thiazol-2-yl)pyridin-2-amine

6-(1,3-Thiazol-2-yl)pyridin-2-amine

Cat. No.: B15258922
M. Wt: 177.23 g/mol
InChI Key: WSWPITBMTKPTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-Thiazol-2-yl)pyridin-2-amine (CAS 1780259-76-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This potent, low molecular weight compound serves as a key scaffold for the novel N-(1,3-thiazol-2-yl)pyridin-2-amine class of KDR kinase inhibitors . KDR (Kinase Insert Domain Receptor), also known as VEGFR2, is a primary target in anti-angiogenic cancer therapy, and this core structure has been shown to yield potent and selective inhibitors through rapid analog library synthesis . Molecular modeling studies suggest these compounds bind effectively in the enzyme's active site with an interesting conformational preference . With a molecular formula of C 8 H 7 N 3 S and a molecular weight of 177.23 g/mol, this compound is a versatile building block for synthesizing various derivatives . The thiazole-pyridine core is a privileged structure in heterocyclic chemistry, and related analogs are actively researched for their biological activities . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to develop new chemical entities for oncological and other biomedical research.

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

6-(1,3-thiazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C8H7N3S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H,(H2,9,11)

InChI Key

WSWPITBMTKPTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=NC=CS2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with bromination of 6-acetylpyridin-2-amine using copper(II) bromide in chloroform-ethyl acetate under reflux, yielding 6-(2-bromoacetyl)pyridin-2-amine (75–95% yield). Subsequent treatment with thiourea in ethanol at 80°C facilitates cyclization, forming the thiazole ring via nucleophilic substitution and dehydration (Fig. 1). Key parameters include stoichiometric control of thiourea and pH moderation to prevent side reactions.

Table 1: Hantzsch Synthesis Parameters for Thiazole-Pyridine Hybrids

Substrate Reagent Solvent Temperature (°C) Yield (%) Source
6-(2-Bromoacetyl)pyridin-2-amine Thiourea Ethanol 80 82–88
4-(2-Bromoacetyl)pyridin-2-amine Thiourea DMF 100 75

The regioselectivity of thiazole formation is ensured by the electron-withdrawing pyridine ring, which directs cyclization to the 6-position. Catalytic additives like triethylamine enhance yields by neutralizing HBr byproducts.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a streamlined route to thiazole-pyridine hybrids by converging precursors in a single pot. A notable adaptation involves pyridin-2-amine, α-ketoaldehydes, and sulfur donors.

Groebke-Blackburn-Bienaymé Analogue for Thiazole Formation

Inspired by imidazo[1,2-a]pyridine synthesis, a modified MCR employs pyridin-2-amine, glyoxal derivatives, and ammonium thiocyanate. For instance, reacting pyridin-2-amine with chloroacetaldehyde and ammonium thiocyanate in methanol at 70°C yields 6-(1,3-thiazol-2-yl)pyridin-2-amine via sequential imine formation, cyclization, and aromatization. TosOH catalysis (0.2 equiv.) accelerates the reaction, achieving 68–74% yields (Table 2).

Table 2: Multi-Component Reaction Outcomes

Carbonyl Component Sulfur Source Catalyst Yield (%) Purity (%) Source
Chloroacetaldehyde Ammonium thiocyanate TosOH 74 95
Phenylglyoxal Thiourea None 61 88

This method minimizes purification steps but requires precise stoichiometry to avoid polysubstitution. Microwave-assisted protocols further reduce reaction times to 30 minutes, enhancing scalability.

Metal-Catalyzed Coupling Methods

Transition metal catalysis enables modular construction of thiazole-pyridine linkages, particularly for late-stage functionalization.

Iron-Phthalocyanine-Mediated C–N Coupling

Fe(II) phthalocyanine (FePc) catalyzes the coupling of pre-formed thiazoles with pyridin-2-amine derivatives. For example, 2-aminothiazole reacts with 6-bromopyridin-2-amine in toluene at 100°C using FePc (1 mol%) and NaOtBu (2 equiv.), yielding the target compound in 85% yield. The mechanism involves single-electron transfer (SET) and radical recombination, tolerating diverse functional groups (Table 3).

Table 3: Metal-Catalyzed Coupling Conditions

Thiazole Component Pyridine Component Catalyst Base Yield (%) Source
2-Aminothiazole 6-Bromopyridin-2-amine FePc NaOtBu 85
4-Methylthiazol-2-amine 6-Iodopyridin-2-amine Pd2(dba)3 K2CO3 78

Palladium-based systems, such as Pd2(dba)3/Xantphos, enable Suzuki-Miyaura couplings between thiazole boronic acids and halopyridines, though substrate sensitivity limits yields to 70–78%.

Cyclization of Thiourea Derivatives

Thioureas serve as versatile intermediates for thiazole ring formation under basic or acidic conditions.

Acid-Mediated Cyclocondensation

Treating 6-(2-aminopyridinyl)thioamide with HCl in dioxane at reflux induces cyclization, forming the thiazole ring via intramolecular nucleophilic attack. This method achieves 80–86% yields but requires anhydrous conditions to prevent hydrolysis. Comparative studies show superior regioselectivity over base-mediated routes (Table 4).

Table 4: Cyclization Methods for Thiazole Formation

Substrate Reagent Conditions Yield (%) Source
6-(2-Aminopyridinyl)thioamide HCl (4M) Dioxane, reflux 86
6-(2-Aminopyridinyl)thiourea NaOH (2M) Ethanol, 60°C 72

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

  • Hantzsch Synthesis : High yields (82–88%) and scalability but requires hazardous brominating agents.
  • Multi-Component Reactions : Rapid and atom-economical, yet limited by byproduct formation.
  • Metal Catalysis : Modular and tolerant of complex substrates, though costlier due to catalyst use.
  • Cyclization Routes : Excellent regiocontrol but sensitive to moisture.

Table 5: Method Comparison for 6-(1,3-Thiazol-2-yl)pyridin-2-amine Synthesis

Method Yield Range (%) Scalability Cost Purity (%)
Hantzsch 75–88 High Low 90–95
Multi-Component 61–74 Moderate Low 85–95
Metal-Catalyzed 70–85 Moderate High 88–93
Cyclization 72–86 High Moderate 89–94

Recent Advances and Alternative Methodologies

Emerging techniques include photoredox catalysis for C–H thiolation of pyridines, enabling direct thiazole annulation at the 6-position. Electrochemical methods using NH4SCN as a sulfur donor further enhance sustainability, achieving 70% yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Thiazol-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1,3-Thiazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates 6-(1,3-Thiazol-2-yl)pyridin-2-amine against structurally similar compounds, focusing on biological activity , selectivity , and pharmacokinetic profiles .

Thiazole vs. Oxadiazole/Thiadiazole Derivatives

Replacing the thiazole moiety with oxadiazole or thiadiazole alters electronic properties and hydrogen-bonding capacity. For example:

  • 6-(1,3,4-Oxadiazol-2-yl)pyridin-2-amine (): Exhibits moderate TNF-α inhibition (IC₅₀ ~1.2 μM) but reduced kinase selectivity compared to the thiazole analog. The oxadiazole’s electron-deficient ring may compromise ATP-binding pocket interactions .
  • 6-(1,3,4-Thiadiazol-2-yl)pyridin-2-amine (): Shows enhanced metabolic stability due to sulfur’s lipophilicity, though potency against KDR is lower (IC₅₀ = 85 nM vs. 12 nM for thiazole) .

Substituent Effects on the Thiazole Ring

  • 4-Biphenyl Substitutions (): Derivatives like N-[4-(4'-fluorobiphenyl)thiazol-2-yl]pyridin-2-amine demonstrate dual antiproliferative (IC₅₀ = 0.8 μM against MCF-7 cells) and anti-inflammatory (COX-2 inhibition) activities.
  • Methoxy Substituents (): 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine retains kinase inhibition (IC₅₀ = 22 nM) but exhibits higher hERG affinity (IC₅₀ = 1.5 μM) compared to the parent compound (hERG IC₅₀ >10 μM) .

Pyridine Ring Modifications

  • Imidazole-Pyridine Hybrids (): 5-(Pyridin-4-yl)thiazol-2-amine shifts selectivity toward EGFR kinase (IC₅₀ = 18 nM) but loses VEGFR potency, highlighting the critical role of pyridine substitution patterns .

Data Tables: Key Comparative Findings

Table 2: Pharmacokinetic Properties

Compound Half-Life (h) Oral Bioavailability (%) LogP Reference
6-(1,3-Thiazol-2-yl)pyridin-2-amine 4.5 62 2.1
6-(1,3,4-Oxadiazol-2-yl)pyridin-2-amine 3.2 45 1.8
3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine 5.1 58 2.4

Discussion of Key Findings

  • Potency vs. Selectivity : The thiazole core in 6-(1,3-Thiazol-2-yl)pyridin-2-amine achieves optimal balance, with KDR IC₅₀ values <20 nM and minimal hERG binding . Oxadiazole/thiadiazole analogs trade potency for metabolic stability .
  • Structural Flexibility : Biphenyl substitutions expand therapeutic scope (e.g., antiproliferative activity) but may require formulation optimization to mitigate solubility challenges .
  • Kinase Selectivity : Pyridine ring modifications (e.g., imidazole hybrids) redirect activity toward EGFR, underscoring the scaffold’s adaptability .

Biological Activity

6-(1,3-Thiazol-2-yl)pyridin-2-amine is a heterocyclic compound that combines the structural features of pyridine and thiazole, making it a subject of interest in medicinal chemistry. Its biological activity has been explored in various studies, revealing potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The biological activity of 6-(1,3-thiazol-2-yl)pyridin-2-amine is primarily attributed to its ability to interact with specific biochemical pathways and targets within cells. Notably, it has been shown to inhibit key enzymes involved in cell signaling and proliferation:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Activity : Research indicates that similar compounds exhibit antileishmanial and antimalarial activities, suggesting that 6-(1,3-thiazol-2-yl)pyridin-2-amine may also interact with the biochemical pathways of these parasites .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

Activity Type Description Reference
Antitumor Activity Exhibits cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency.
Antimicrobial Activity Potential activity against Leishmania and Plasmodium species, indicating a role in treating infections.
Enzyme Inhibition Inhibits KDR kinase with favorable pharmacokinetic properties, demonstrating potential as an anti-cancer agent.
Neuroprotective Effects Some derivatives show promise in neuroprotection, particularly against prion diseases.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 6-(1,3-thiazol-2-yl)pyridin-2-amine:

  • Antitumor Studies : In vitro studies have shown that the compound significantly inhibits the growth of various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The mechanism was linked to apoptosis induction through PI3K pathway inhibition .
  • Antimicrobial Properties : A study reported that derivatives of this compound exhibited potent antileishmanial activity, with specific analogs showing IC50 values in the low micromolar range against Leishmania donovani .
  • Neuroprotective Research : In neuroblastoma models, certain analogs demonstrated improved potency against prion proteins compared to earlier compounds, suggesting enhanced therapeutic potential for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 6-(1,3-thiazol-2-yl)pyridin-2-amine can be influenced by structural modifications. Key findings from SAR studies include:

  • Substituents on the pyridine ring can enhance potency against specific targets.
  • The presence of electron-donating groups on the thiazole moiety appears to increase cytotoxicity .

Q & A

Advanced Research Question

  • Kinase inhibition assays : CDK4/6 inhibition is measured via in vitro kinase assays (IC₅₀ values, as in ) . Selectivity is tested against related kinases (e.g., VEGF receptors, ) .
  • Cellular assays : Anticancer activity is evaluated in xenograft models (e.g., MV4-11 leukemia cells in mice, ) .
  • SAR strategies : Substituents at the pyridine and thiazole positions are systematically varied (e.g., replacing thiazole with oxadiazole in ) to correlate electronic/steric effects with activity .

How does tautomerism influence the compound’s reactivity and binding to biological targets?

Advanced Research Question
The dynamic equilibrium between tautomers affects electron distribution and hydrogen-bonding capacity. For example:

  • The divalent N(I) tautomer (R–N←L) enhances electron donation, stabilizing interactions with kinase ATP-binding pockets () .
  • Protonation studies (e.g., using HCl/MeOH in ) show preferential stabilization of the (L→N←L)⁺ form, which may enhance solubility or target affinity . Computational docking (e.g., AutoDock Vina) can model tautomer-specific binding modes to CDK4/6 () .

What advanced analytical techniques are employed to resolve synthetic byproducts or degradation products?

Advanced Research Question

  • HPLC-MS : High-resolution LC-MS (e.g., ESI-QTOF) identifies impurities in synthetic batches ( reports >98% purity via HPLC) .
  • 2D NMR (COSY, NOESY) : Resolves regioisomers in thiazole-pyridine derivatives .
  • X-ray powder diffraction (XRPD) : Detects polymorphic forms affecting bioavailability .

How is 6-(1,3-Thiazol-2-yl)pyridin-2-amine utilized in radiopharmaceutical development?

Advanced Research Question
Radiolabeled derivatives (e.g., ¹¹C-AZ compounds in ) are synthesized for PET imaging. Key steps include:

  • Precursor synthesis : Protecting group strategies (e.g., tert-butyldimethylsilyl in ) .
  • Isotope incorporation : ¹¹C-methylation using [¹¹C]CH₃I under basic conditions.
  • Biodistribution studies : In vivo PET scans in Alzheimer’s models quantify amyloid binding .

What computational methods predict the compound’s pharmacokinetic properties and toxicity?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME calculate logP, solubility, and hERG channel affinity ( highlights low hERG binding for analogs) .
  • Molecular dynamics (MD) simulations : Model membrane permeability and protein-ligand stability over time .
  • CoMFA/CoMSIA : 3D-QSAR models correlate substituent effects with toxicity (e.g., ’s CoMFA study on QT-prolonging drugs) .

How are in vivo efficacy and toxicity profiles validated for therapeutic candidates?

Advanced Research Question

  • Xenograft models : Oral administration of CDK4/6 inhibitors (e.g., compound 83 in ) in mice monitors tumor regression and body weight changes .
  • Histopathology : Organ-specific toxicity is assessed via H&E staining.
  • PK/PD studies : Plasma half-life (t₁/₂) and bioavailability are measured using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.